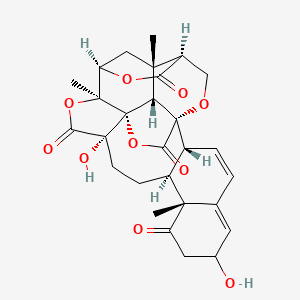
Physalin X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physalin X is a naturally occurring compound belonging to the class of withanolides, which are a group of steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Physalin X involves several steps, starting from basic steroidal precursors. The key steps typically include cyclization, oxidation, and lactonization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification from Physalis plants. The process involves harvesting the plant material, followed by solvent extraction, and chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as plant tissue culture, have also been explored to enhance the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Physalin X undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new physalin derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often exhibit enhanced or altered biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Physalin X serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: It is used to study cell signaling pathways and mechanisms of cell death, providing insights into its anticancer and anti-inflammatory properties.
Medicine: this compound has shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s antimicrobial properties make it a potential candidate for use in the development of new antimicrobial agents
Wirkmechanismus
Physalin X exerts its effects through multiple mechanisms. It modulates various cell signaling pathways, leading to the activation of apoptosis (programmed cell death) in cancer cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets of this compound include key proteins and enzymes involved in these pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Vergleich Mit ähnlichen Verbindungen
Physalin X is part of a larger group of physalins, which include compounds like Physalin A, Physalin B, and Physalin D. These compounds share a similar steroidal backbone but differ in their functional groups and biological activities. Compared to other physalins, this compound is unique due to its specific structural features and potent biological activities. Other similar compounds include withanolides from different plant species, which also exhibit diverse pharmacological properties .
Eigenschaften
Molekularformel |
C28H30O10 |
|---|---|
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O10/c1-23-10-18-25(3)28-20(23)27(22(33)38-28,35-11-16(23)19(31)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)21(32)37-25/h4-5,8,13-16,18,20,29,34H,6-7,9-11H2,1-3H3/t13?,14-,15+,16-,18+,20+,23+,24-,25-,26+,27-,28-/m0/s1 |
InChI-Schlüssel |
YANMOPNMEHOFDO-VSGACOMMSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]3[C@]4([C@@]56[C@H]1[C@@]([C@@H]7C=CC8=CC(CC(=O)[C@@]8([C@H]7CC[C@]5(C(=O)O4)O)C)O)(C(=O)O6)OC[C@H]2C(=O)O3)C |
Kanonische SMILES |
CC12CC3C4(C56C1C(C7C=CC8=CC(CC(=O)C8(C7CCC5(C(=O)O4)O)C)O)(C(=O)O6)OCC2C(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
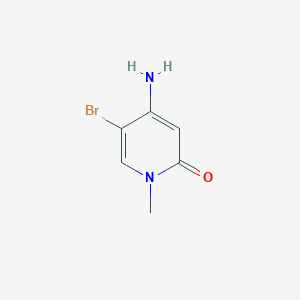
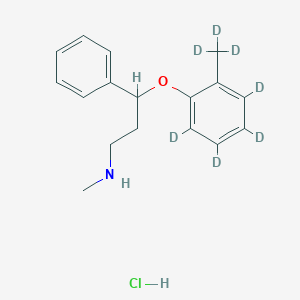
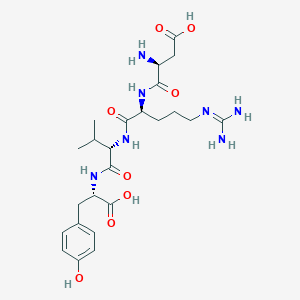

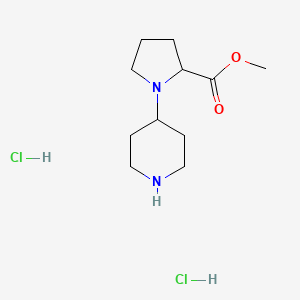
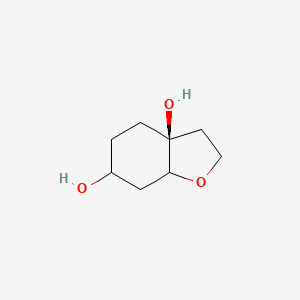

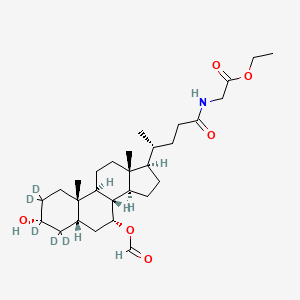
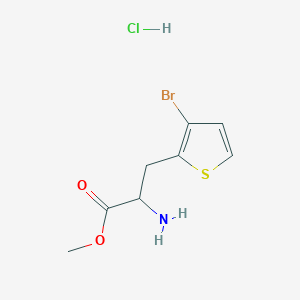

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)


